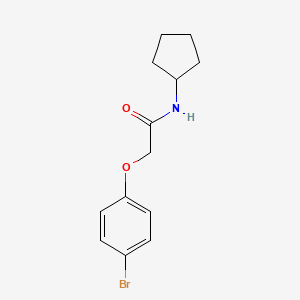

2-(4-bromophenoxy)-N-cyclopentylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-bromophenoxy)-N-cyclopentylacetamide” likely belongs to a class of compounds known as bromophenoxy derivatives . These compounds are often used as pharmaceutical intermediates .

Synthesis Analysis

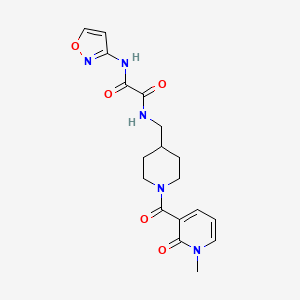

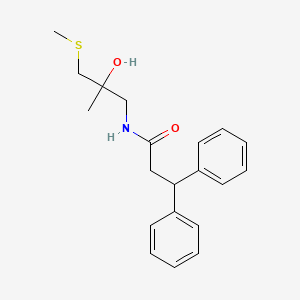

While specific synthesis methods for “2-(4-bromophenoxy)-N-cyclopentylacetamide” were not found, similar compounds have been synthesized through S-alkylation in alkaline medium followed by reduction of the corresponding ketone .Molecular Structure Analysis

The molecular structure of “2-(4-bromophenoxy)-N-cyclopentylacetamide” would likely include a bromophenoxy group and a cyclopentylacetamide group .Applications De Recherche Scientifique

Antituberculosis Agents

Hydrazide derivatives, including 2-(4-bromophenoxy)-N-cyclopentylacetamide , play a crucial role in antituberculosis drug development. Researchers explore their potential as intermediates for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment . These compounds may inhibit viral replication by targeting reverse transcriptase enzymes.

Antibacterial and Antifungal Activities

Hydrazide derivatives containing aromatic fragments have demonstrated antibacterial and antifungal properties. The effectiveness of these activities depends on the substituents attached to the benzene ring . Researchers investigate the structure-activity relationship to optimize their biological effects.

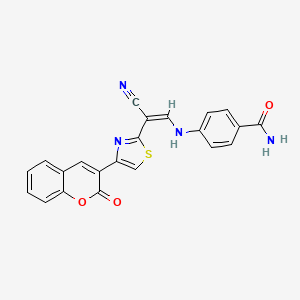

Antiviral Agents

Benzotriazole-N-substituted acetohydrazide derivatives, such as 2-(4-bromophenoxy)-N-cyclopentylacetamide , exhibit potent antiviral activity. They bind effectively to glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) . Understanding their binding mechanisms can aid in developing new antiviral agents.

Coordination Chemistry

The coordination compound [NiCl2L(2-PrOH)]n, where L represents 2-(4-bromophenoxy)acetohydrazide , was synthesized and characterized. It exhibits a polymeric structure, with the complexing agent adopting a distorted octahedral geometry due to bidentate coordination through the carbonyl oxygen and amine nitrogen . Such coordination chemistry has implications in materials science and catalysis.

Pharmaceutical Intermediates

2-(4-Bromophenoxy)-N-cyclopentylacetamide: serves as a pharmaceutical intermediate. For instance, it can be used to produce 4-bromo-phenol at a specific temperature . Researchers explore its role in drug synthesis and optimization.

Crystal Engineering and Solid-State Chemistry

The single crystal X-ray diffraction analysis of the coordination compound sheds light on crystal engineering and solid-state properties. Understanding the arrangement of atoms in the crystal lattice informs material design and stability .

Propriétés

IUPAC Name |

2-(4-bromophenoxy)-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMONXHVCJFSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)

![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)